

Application Notes and Protocols for NH-bis- PEG3-azide in Click Chemistry

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Compound of Interest		
Compound Name:	NH-bis-PEG3	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **NH-bis-PEG3**-azide, a versatile heterotrifunctional linker, in click chemistry for the precise construction of complex bioconjugates. This linker, featuring a primary amine and two azide functionalities separated by flexible polyethylene glycol (PEG) spacers, is particularly valuable in the development of advanced therapeutics and research tools, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

NH-bis-PEG3-azide is a powerful tool in bioconjugation, offering the ability to connect multiple molecular entities with high efficiency and specificity. The primary amine serves as a reactive handle for conjugation to molecules bearing activated esters (e.g., NHS esters) or carboxylic acids. The two azide groups enable subsequent derivatization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. The PEG3 linkers enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the final conjugate.

Key Applications

 PROTAC Synthesis: The linker can be conjugated to a target protein ligand and an E3 ligase ligand to form a PROTAC, a molecule that induces the degradation of a specific protein of interest.[1][2]



- Antibody-Drug Conjugates (ADCs): Two drug molecules can be attached to a single linker on an antibody, increasing the drug-to-antibody ratio (DAR).
- Biomolecule Labeling and Imaging: Fluorophores or other imaging agents can be conjugated to biomolecules for tracking and visualization.
- Surface Functionalization: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.[3]

Physicochemical Properties

Property	Value
Chemical Name	Bis(2-(2-(2-azidoethoxy)ethoxy)ethyl)amine
Molecular Formula	C16H33N7O6
Molecular Weight	419.48 g/mol
CAS Number	1258939-39-7
Appearance	Colorless to pale yellow oil
Solubility	Soluble in water, DMSO, DMF, and other common organic solvents
Storage	Store at -20°C, protected from light and moisture.[4]

Experimental Protocols

This section provides detailed protocols for a two-step bioconjugation strategy involving an initial amine-reactive conjugation followed by a click chemistry reaction.

Protocol 1: Conjugation to the Primary Amine of NH-bis-PEG3-azide via NHS Ester Chemistry

This protocol describes the reaction of the primary amine on **NH-bis-PEG3**-azide with an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a protein ligand for a PROTAC).

Materials:



- NH-bis-PEG3-azide
- NHS ester-activated molecule of interest
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

- Preparation of Reagents:
 - Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
 - Dissolve NH-bis-PEG3-azide in the amine-free reaction buffer.
- Conjugation Reaction:
 - Add a 1.5 to 5-fold molar excess of NH-bis-PEG3-azide to the solution of the NHS esteractivated molecule.
 - Add TEA or DIPEA to the reaction mixture to a final concentration of 20-50 mM to maintain a basic pH.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- · Reaction Quenching:
 - Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.



• Incubate for 15-30 minutes at room temperature.

Purification:

 Purify the resulting azide-functionalized conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove excess reagents.

Characterization:

Confirm the successful conjugation and purity of the product by LC-MS and/or NMR.

Quantitative Data (Representative):

Parameter	Value	Reference
Molar Ratio (NHS:Amine)	1:1.5 to 1:5	General NHS ester reaction principles
Reaction Time	1-2 hours (RT) or overnight (4°C)	[5]
Expected Yield	> 80%	Dependent on specific reactants
Purity (post-purification)	> 95%	Achievable with appropriate chromatography

Protocol 2A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-modified molecule (e.g., a second ligand or a reporter molecule) to the azide groups of the purified conjugate from Protocol 1.

Materials:

- Azide-functionalized conjugate (from Protocol 1)
- Alkyne-modified molecule



- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reaction Buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Reagents:
 - Prepare stock solutions of CuSO₄ (10 mM in water), sodium ascorbate (100 mM in water, freshly prepared), and THPTA or TBTA (50 mM in DMSO/water).
 - Dissolve the azide-functionalized conjugate and the alkyne-modified molecule in the reaction buffer.
- CuAAC Reaction:
 - In a reaction vessel, combine the azide-functionalized conjugate (1 equivalent) and the alkyne-modified molecule (2-5 equivalents per azide).
 - Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
 - Add CuSO₄ to the mixture.
 - Initiate the reaction by adding freshly prepared sodium ascorbate.
 - Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
- Purification:
 - Purify the final bioconjugate using size-exclusion chromatography or another suitable method to remove the copper catalyst and excess reagents.



· Characterization:

 Analyze the final product by SDS-PAGE to observe the molecular weight shift, and by mass spectrometry to confirm the final molecular weight and purity.

Quantitative Data (Representative):

Parameter	Value	Reference
Molar Ratio (Azide:Alkyne)	1:2 to 1:5 per azide	[6]
CuSO ₄ Concentration	50-200 μΜ	[7]
Sodium Ascorbate Concentration	1-5 mM	[7]
Ligand:Copper Ratio	5:1	[7]
Reaction Time	1-4 hours (RT)	[8]
Expected Yield	> 90%	[9]
Purity (post-purification)	> 95%	Achievable with appropriate chromatography

Protocol 2B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is ideal for applications involving live cells or other systems where copper toxicity is a concern.

Materials:

- Azide-functionalized conjugate (from Protocol 1)
- DBCO (Dibenzocyclooctyne) or BCN (Bicyclo[6.1.0]nonyne)-modified molecule
- Reaction Buffer (e.g., PBS, pH 7.4)
- Purification system (e.g., size-exclusion chromatography)



Procedure:

- Preparation of Reagents:
 - Dissolve the azide-functionalized conjugate in the reaction buffer.
 - Dissolve the DBCO or BCN-modified molecule in a compatible solvent (e.g., DMSO) and then dilute into the reaction buffer.

SPAAC Reaction:

- Combine the azide-functionalized conjugate (1 equivalent) with the DBCO or BCN-modified molecule (2-10 equivalents per azide).
- Incubate the reaction mixture for 2-12 hours at room temperature or 37°C with gentle mixing.

Purification:

 Purify the final bioconjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents.

Characterization:

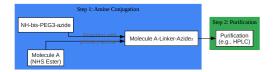
 Analyze the final product by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to confirm the identity and purity of the conjugate.

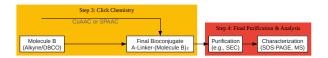
Quantitative Data (Representative):



Parameter	Value	Reference
Molar Ratio (Azide:Strained Alkyne)	1:2 to 1:10 per azide	[10][11]
Reaction Time	2-12 hours (RT or 37°C)	[12]
Expected Yield	> 85%	Dependent on specific reactants
Purity (post-purification)	> 95%	Achievable with appropriate chromatography

Visualizations

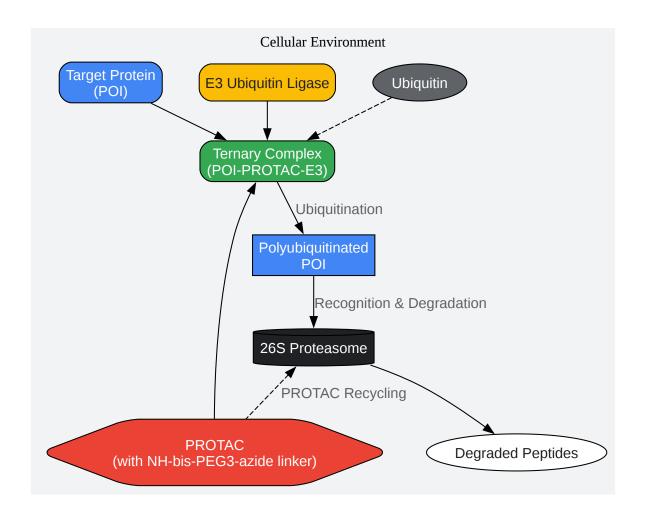




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Caption: Experimental workflow for bioconjugation using NH-bis-PEG3-azide.





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Caption: PROTAC-mediated protein degradation pathway.[13][14][15][16]

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